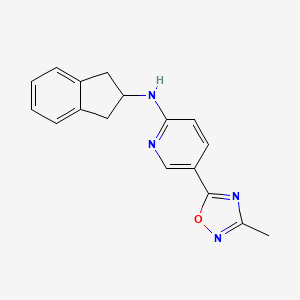
N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms through the disruption of their DNA replication and cell division processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water and its unstable nature under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. These include further studies on its mechanism of action, optimization of its synthesis process, and exploration of its potential applications in the field of fluorescent probes. Additionally, research on the compound's potential use in combination with other drugs for the treatment of cancer and microbial infections is warranted.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ease of synthesis, low toxicity, and potential antimicrobial and anticancer properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves a multi-step reaction process. The starting materials for the synthesis are 2,3-dihydroindene and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The synthesis process involves the formation of an amide bond between the two starting materials, followed by reduction and cyclization to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-19-17(22-21-11)14-6-7-16(18-10-14)20-15-8-12-4-2-3-5-13(12)9-15/h2-7,10,15H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHWERGMMFWXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)NC3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5015943.png)

![4-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5015948.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-[2-(phenylethynyl)benzyl]piperidine](/img/structure/B5015951.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5015964.png)

![2-tert-butyl-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5015995.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016004.png)
![ethyl 2-[({[N-(4-chlorobenzoyl)glycyl]oxy}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5016012.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5016021.png)
![1-(4-ethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5016024.png)
![2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016041.png)
![1,1-dichloro-1a-(4-ethoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5016047.png)